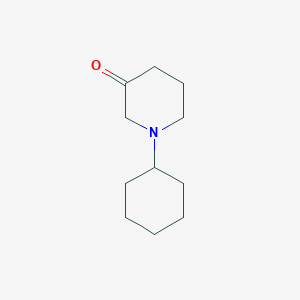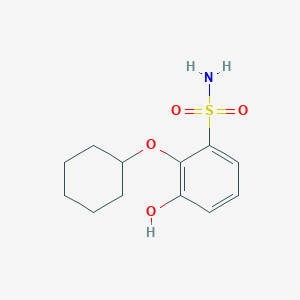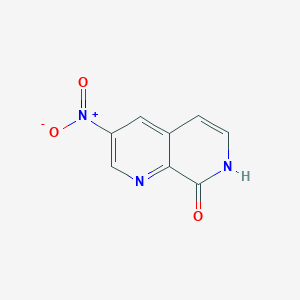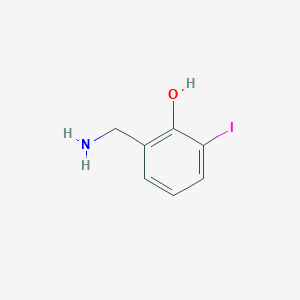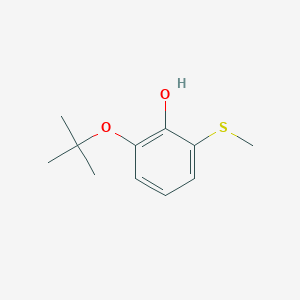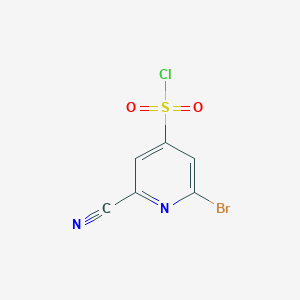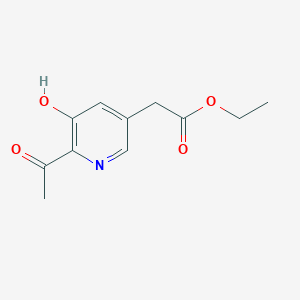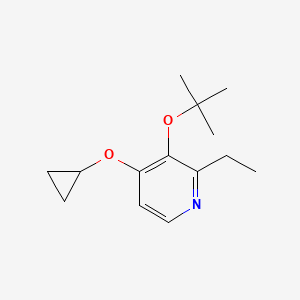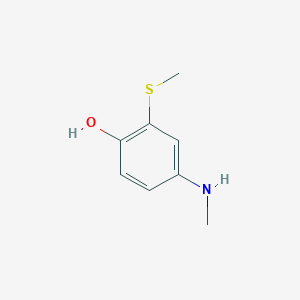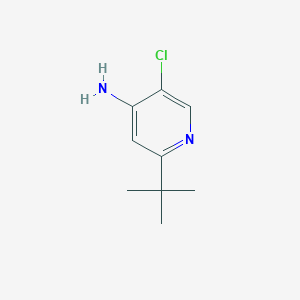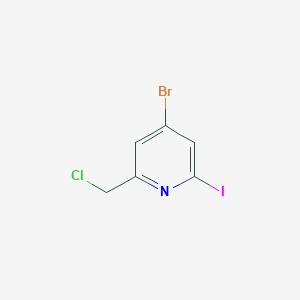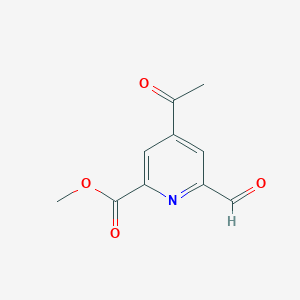![molecular formula C7H3BrF3N3 B14844808 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with a brominated trifluoromethyl ketone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo-pyrimidine ring.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazo[1,2-A]pyrimidines with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets in target proteins. The bromine atom can form halogen bonds with amino acid residues, further stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyridine
- 6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine
- 3-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine
Uniqueness: 3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and binding interactions, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C7H3BrF3N3 |
|---|---|
Molekulargewicht |
266.02 g/mol |
IUPAC-Name |
3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H3BrF3N3/c8-5-2-13-6-12-1-4(3-14(5)6)7(9,10)11/h1-3H |
InChI-Schlüssel |
LSXHNDORTYDQLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N2C=C(C=NC2=N1)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



